Tris(dibenzylideneacetone)diplatinum(0)

Descripción general

Descripción

Tris(dibenzylideneacetone)diplatinum(0) is an organometallic compound containing platinum. It is often found as a dark yellow crystalline solid or powder that is insoluble in water . This compound is notable for its use as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation . It also finds applications in the preparation of organic light-emitting diodes (OLEDs) and as a potential candidate in biomedical research .

Métodos De Preparación

The synthesis of Tris(dibenzylideneacetone)diplatinum(0) typically involves the reaction of dibenzylideneacetone with chloroplatinic acid. The reaction is carried out under controlled temperature and reaction time to yield the desired product . The general steps are as follows:

- Dissolve chloroplatinic acid in an appropriate solvent.

- Add dibenzylideneacetone to the solution.

- Maintain the reaction mixture at a specific temperature for a set duration.

- Isolate the product by filtration and purification.

Industrial production methods are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Tris(dibenzylideneacetone)diplatinum(0) undergoes various types of chemical reactions, primarily due to its role as a catalyst. Some of the common reactions include:

Hydrogenation: It catalyzes the hydrogenation of olefins, converting them into alkanes.

Stereoselective Hydrogenation: It is used for the stereoselective hydrogenation of olefins, producing specific isomers.

Carbon-Carbon Bond Formation: It facilitates the formation of carbon-carbon bonds in organic synthesis.

Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation and various organic substrates for carbon-carbon bond formation. The major products formed depend on the specific reaction but generally include hydrogenated alkanes and complex organic molecules .

Aplicaciones Científicas De Investigación

Catalysis

Tris DBA serves as a catalyst for a wide range of reactions, particularly those involving palladium-mediated transformations. Its applications include:

- Cross-Coupling Reactions : Tris DBA is extensively used in various cross-coupling reactions such as:

Organic Synthesis

Tris DBA is instrumental in synthesizing complex organic molecules. Notable applications include:

- Synthesis of Azepanes : Utilized in the formation of azepane derivatives, which are important in medicinal chemistry.

- Preparation of Nanosized Palladium Phosphides : Reacts with white phosphorus to generate nanosized palladium phosphides, which have potential applications in catalysis and materials science .

Antitumor Activity

Research has indicated that Tris DBA acts as an inhibitor of N-myristoyltransferase-1, showing significant antitumor activity against melanoma cells both in vitro and in vivo. This property highlights its potential role in cancer therapy .

Semiconductor Applications

The compound is also used in the preparation of semiconducting polymers for applications such as:

- Thin Film Transistors : Tris DBA facilitates the processing of polymers into high-performance thin film transistors.

- Bulk-Heterojunction Solar Cells : Acts as a semiconductor component in the fabrication of solar cells, enhancing their efficiency .

Case Study 1: Antitumor Activity

A study published in Clinical Cancer Research demonstrated that Tris DBA effectively inhibits melanoma growth. The compound was tested on various melanoma cell lines, showing reduced cell viability and tumor growth rates compared to control groups. The mechanism was linked to its ability to inhibit N-myristoyltransferase-1, which is crucial for tumor cell proliferation .

Case Study 2: Catalytic Efficiency

In a comparative study on palladium catalysts for Suzuki coupling reactions, Tris DBA was found to exhibit superior catalytic activity and selectivity compared to other palladium complexes. The reaction conditions were optimized to achieve high yields and minimal by-products, showcasing its efficiency as a catalyst in organic synthesis .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Catalysis | Suzuki coupling, Heck reaction, Negishi coupling |

| Organic Synthesis | Synthesis of azepanes, nanosized palladium phosphides |

| Antitumor Activity | Inhibition of melanoma growth |

| Semiconductor Applications | Thin film transistors, bulk-heterojunction solar cells |

Mecanismo De Acción

The mechanism by which Tris(dibenzylideneacetone)diplatinum(0) exerts its effects involves its ability to act as a catalyst. The platinum centers in the compound facilitate the activation of hydrogen and other substrates, enabling various chemical transformations. In biological systems, it may interact with DNA and proteins, leading to potential anti-tumor effects .

Comparación Con Compuestos Similares

Tris(dibenzylideneacetone)diplatinum(0) can be compared with similar compounds such as Tris(dibenzylideneacetone)dipalladium(0). Both compounds are used as catalysts in organic synthesis, but they differ in their metal centers (platinum vs. palladium). Tris(dibenzylideneacetone)dipalladium(0) is more commonly used in palladium-catalyzed coupling reactions, while Tris(dibenzylideneacetone)diplatinum(0) is preferred for hydrogenation and carbon-carbon bond formation .

Similar Compounds

- Tris(dibenzylideneacetone)dipalladium(0)

- Bis(dibenzylideneacetone)platinum(0)

- Tetrakis(triphenylphosphine)palladium(0)

Actividad Biológica

Tris(dibenzylideneacetone)diplatinum(0) (Tris DBA) is an organometallic compound that has garnered attention for its potential biological activity, particularly in cancer therapy. This article delves into its mechanisms of action, efficacy in preclinical models, and relevant research findings.

Chemical Structure and Properties

Tris DBA is characterized by its unique structure, where two palladium atoms are coordinated to three dibenzylideneacetone ligands. Its molecular formula is with a molecular weight of approximately 915.72 g/mol. The compound is moderately soluble in organic solvents and exhibits a melting point range of 152-155°C .

Tris DBA primarily functions as a STAT3 signaling inhibitor . The persistent activation of the STAT3 pathway is commonly observed in various cancers, including hepatocellular carcinoma (HCC) and multiple myeloma (MM). Tris DBA has been shown to:

- Decrease cell viability and induce apoptosis in cancer cells.

- Inhibit IL-6-induced activation of STAT3, JAK1, JAK2, and Src.

- Downregulate the nuclear translocation of STAT3 and reduce its DNA binding ability.

- Upregulate SHP2 expression, leading to STAT3 dephosphorylation .

Efficacy in Cancer Models

Research has demonstrated that Tris DBA significantly inhibits tumor growth in various preclinical models:

- Hepatocellular Carcinoma (HCC) : In HCC xenograft models, Tris DBA reduced tumor size and expression of prosurvival biomarkers without notable toxicity .

- Multiple Myeloma (MM) : The compound exhibited cytotoxic effects on MM cells and showed an additive effect when combined with proteasome inhibitors like bortezomib .

In Vitro Studies

In vitro experiments have confirmed the compound's ability to impair cancer cell migration and invasion. For instance, a scratch assay demonstrated that Tris DBA treatment resulted in reduced migration distances in HCC cells exposed to CXCL12 .

Case Studies

Several studies highlight the biological activity of Tris DBA:

- Study on Hepatocellular Carcinoma :

- Multiple Myeloma Research :

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of Tris DBA:

| Activity | Effect | Model/Study |

|---|---|---|

| Cell Viability | Decreased | HCC and MM cell lines |

| Apoptosis Induction | Increased | HCC and MM cell lines |

| Migration Inhibition | Reduced migration distance | Scratch assay in HCC cells |

| Tumor Growth Inhibition | Significant reduction in xenograft models | Preclinical HCC and MM models |

| Combination Therapy Efficacy | Enhanced cytotoxicity with proteasome inhibitors | Multiple Myeloma studies |

Propiedades

IUPAC Name |

1,5-diphenylpenta-1,4-dien-3-one;platinum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSNBHPFGNSWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

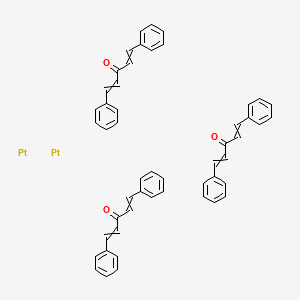

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H42O3Pt2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.